![molecular formula C18H17N3O5S2 B2929003 N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1172992-87-8](/img/structure/B2929003.png)
N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide
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Description
N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
Compounds containing the pyrazoline and benzene sulfonamide pharmacophores, such as N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide, have been studied for their inhibitory effects on various enzymes. For example, they have shown significant inhibitory activities against carbonic anhydrase isoenzymes (hCA I and hCA II), which are implicated in various physiological processes, including respiration and renal acid-base balance. This suggests their potential application in treating conditions related to these enzymes, such as glaucoma, epilepsy, and edema (Kucukoglu et al., 2016); (Yamali et al., 2020).
Anticancer Potential
Several derivatives of pyrazoline and benzene sulfonamides have been evaluated for their anticancer activities. They have demonstrated varying degrees of effectiveness against different cancer cell lines. This research suggests the possibility of using these compounds, including N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide, as a basis for developing new anticancer agents (El-Gaby et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of these compounds are crucial in understanding their potential therapeutic applications. Studies have detailed the synthesis processes and chemical structure analysis using various spectroscopic methods, providing a foundation for further medicinal chemistry research (Fahim & Shalaby, 2019).
Potential in Inhibiting Other Enzymes
Research has also indicated that these compounds may inhibit other enzymes like acetylcholinesterase (AChE). This broadens the potential therapeutic applications of these compounds in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease (Ozmen Ozgun et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-11-8-12(2)21(19-11)18(22)17-16(6-7-27-17)28(23,24)20(3)13-4-5-14-15(9-13)26-10-25-14/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVNPACAVROJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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